2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1962207-81-3
VCID: VC11677258
InChI: InChI=1S/C13H7ClF2O/c14-11-5-8(7-17)1-3-10(11)9-2-4-12(15)13(16)6-9/h1-7H
SMILES: C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F
Molecular Formula: C13H7ClF2O
Molecular Weight: 252.64 g/mol

2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde

CAS No.: 1962207-81-3

Cat. No.: VC11677258

Molecular Formula: C13H7ClF2O

Molecular Weight: 252.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde - 1962207-81-3

Specification

CAS No. 1962207-81-3
Molecular Formula C13H7ClF2O
Molecular Weight 252.64 g/mol
IUPAC Name 3-chloro-4-(3,4-difluorophenyl)benzaldehyde
Standard InChI InChI=1S/C13H7ClF2O/c14-11-5-8(7-17)1-3-10(11)9-2-4-12(15)13(16)6-9/h1-7H
Standard InChI Key PFOHFRCTRVRKSP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F
Canonical SMILES C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 3-chloro-4-(3,4-difluorophenyl)benzaldehyde, reflects its substitution pattern: a chlorine atom at the 3-position and fluorine atoms at the 3' and 4' positions of the biphenyl system. The aldehyde group at the 4-position enhances its reactivity in condensation and nucleophilic addition reactions. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₃H₇ClF₂O
Molecular Weight252.64 g/mol
SMILESC1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F
InChI KeyPFOHFRCTRVRKSP-UHFFFAOYSA-N
PubChem CID108392088

The planar biphenyl structure facilitates π-π interactions, while the electron-withdrawing halogen atoms influence electronic distribution, affecting reactivity.

Physicochemical Profile

The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and acetone is moderate, with a calculated log P (octanol-water partition coefficient) of 3.35, indicating lipophilicity. Its melting point and boiling point remain undocumented in open literature, though analogues suggest thermal stability up to 150°C.

Synthesis and Manufacturing

Halogenation and Formylation Strategies

Synthesis typically begins with Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example, 4-bromobenzaldehyde reacts with 3,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield the biphenyl intermediate . Subsequent chlorination via electrophilic substitution introduces the chlorine atom at the 3-position.

Representative Reaction Pathway:

  • Cross-Coupling:
    4-Bromobenzaldehyde+3,4-Difluorophenylboronic AcidPd(PPh3)4,Base3’,4’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde\text{4-Bromobenzaldehyde} + \text{3,4-Difluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{3',4'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde}

  • Chlorination:
    3’,4’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde+Cl2FeCl32-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde\text{3',4'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde}

Yields vary between 40–60% depending on reaction conditions, with purification achieved via recrystallization or column chromatography .

Process Optimization

Microwave-assisted synthesis reduces reaction times from hours to minutes, while solvent systems like DMF/water mixtures improve efficiency. Catalytic systems employing PdCl₂(dppf) enhance regioselectivity, minimizing byproducts .

Applications in Industry and Research

Pharmaceutical Intermediate

The aldehyde group serves as a handle for synthesizing Schiff bases, which are precursors to heterocyclic drugs. Recent studies highlight its role in developing:

  • Anticancer Agents: Schiff bases derived from this compound exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM).

  • Antimicrobials: Analogues modified with thiosemicarbazide show MIC values of 4 μg/mL against Staphylococcus aureus.

Agrochemical Development

In agrochemicals, the compound acts as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% inhibition of Amaranthus retroflexus at 50 g/ha.

Research Frontiers and Challenges

Catalytic Applications

Recent efforts focus on using the compound in asymmetric catalysis. Chiral derivatives facilitate enantioselective aldol reactions with 85% ee, though catalyst turnover numbers (TON) remain low (TON = 120).

Synthetic Biology

Engineered E. coli strains expressing cytochrome P450 monooxygenases have been explored for biocatalytic fluorination, reducing reliance on harsh chemical reagents.

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